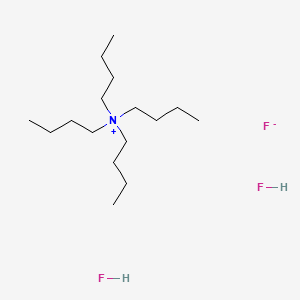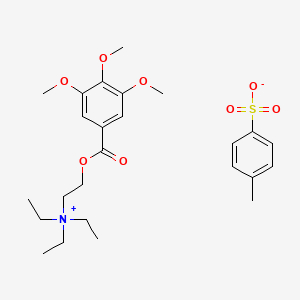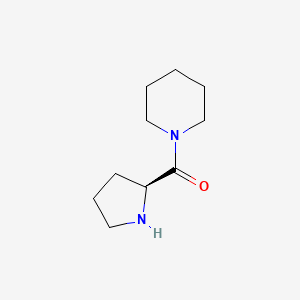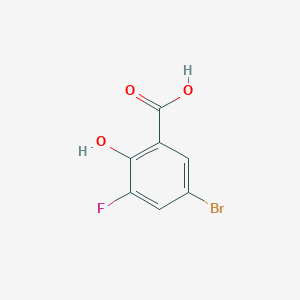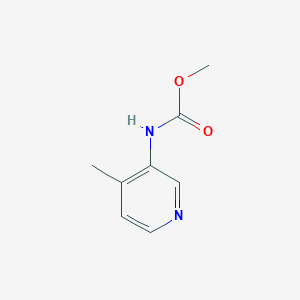
Methyl N-(4-methylpyridin-3-yl)carbamate
Descripción general
Descripción
“Methyl N-(4-methylpyridin-3-yl)carbamate” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “Methyl N-(4-methylpyridin-3-yl)carbamate” consists of a carbamate group (N-CO-O) attached to a 4-methylpyridin-3-yl group . The InChI code for this compound is 1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7 (6)10-8 (11)12-2;/h3-5H,1-2H3, (H,10,11);1H .Physical And Chemical Properties Analysis
“Methyl N-(4-methylpyridin-3-yl)carbamate” is a solid compound . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
- Application : Methyl N-(4-methylpyridin-3-yl)carbamate is used in the synthesis of pharmaceutical compounds .
- Method : The compound is used as a building block in the synthesis of more complex molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The outcomes of these syntheses are new pharmaceutical compounds, which can then be tested for therapeutic activity .
- Application : Compounds similar to Methyl N-(4-methylpyridin-3-yl)carbamate have been studied for their antibacterial activity .
- Method : The antibacterial activity is evaluated by measuring the diameter of the inhibition zone around the disc .
- Results : The results would include the measurement of the inhibition zone, which indicates the effectiveness of the compound against the bacteria .
Pharmaceutical Research
Antibacterial Research
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methylpyridin-3-yl)carbamate | |
CAS RN |
694495-63-1 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

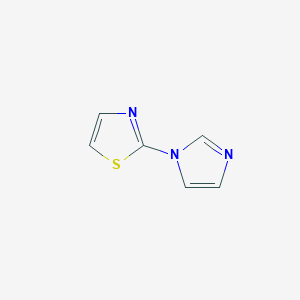
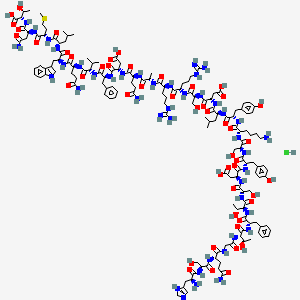
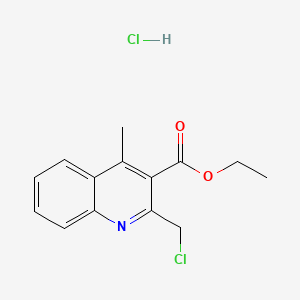


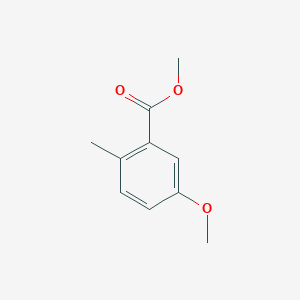

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
